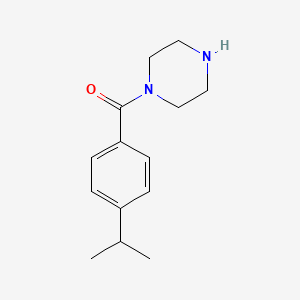

1-(4-Isopropyl-benzoyl)-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(2)12-3-5-13(6-4-12)14(17)16-9-7-15-8-10-16/h3-6,11,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPVDIPJTCMUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Isopropyl Benzoyl Piperazine

Direct N-Acylation of Piperazine (B1678402) Derivatives

Direct N-acylation is a common and straightforward method for synthesizing 1-(4-Isopropyl-benzoyl)-piperazine. This approach involves the reaction of a piperazine derivative with an acylating agent, such as 4-isopropylbenzoyl chloride.

The most direct route involves the reaction of piperazine with 4-isopropylbenzoyl chloride. nih.gov In this reaction, the nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the release of hydrochloric acid. A significant challenge in this synthesis is controlling the selectivity between mono-acylation and di-acylation, as piperazine possesses two reactive secondary amine groups. muni.cz

To favor the desired mono-substituted product, an excess of piperazine relative to the acyl chloride is often employed. nih.gov An alternative approach involves the use of other acylating agents, such as mixed trimethylacetic arylcarboxylic anhydrides. These can be prepared in situ from 4-isopropylbenzoic acid and trimethylacetyl chloride, offering another pathway to the target molecule. researchgate.net

Achieving high yield and chemoselectivity for the mono-acylated product, this compound, requires careful optimization of reaction conditions. Reactions of piperazine with electrophilic reagents often produce a mixture of 1-substituted, 1,4-disubstituted, and unreacted piperazine. muni.cz

Several factors can be adjusted to improve the outcome. The use of a large excess of piperazine is a common strategy to statistically favor mono-substitution. nih.gov Another effective method is the temporary protection of one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc). The protected piperazine can be acylated at the free secondary amine, followed by a deprotection step to yield the final product. mdpi.com Additionally, specialized coupling agents can be used to facilitate the amidation. nih.gov A simplified protocol involves using the piperazine-1-ium cation, generated in an acidic medium like acetic acid, which deactivates one nitrogen atom towards acylation, thus promoting mono-substitution. muni.cz

Below is a table summarizing key optimization strategies:

| Parameter | Strategy | Rationale | Citation |

| Stoichiometry | Use of excess piperazine | Statistically favors mono-acylation over di-acylation. | nih.gov |

| Protecting Groups | Mono-Boc-protection of piperazine | Ensures acylation occurs at only one specific nitrogen atom. | mdpi.com |

| Reaction Medium | Use of acetic acid to form piperazine-1-ium cation | Deactivates one nitrogen, enhancing chemoselectivity for mono-acylation. | muni.cz |

| Coupling Agents | Addition of EDCl and HOBt | Activates the carboxylic acid for more efficient amidation. | nih.gov |

| Temperature | Cooling the reaction mixture (e.g., to 0 °C) | Helps to control the reaction rate and minimize side reactions. | csic.es |

Role of Bases and Solvents in Acylation Reactions

The choice of base and solvent is critical in the acylation of piperazine. When using acyl chlorides, a base is necessary to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic. Common bases include organic amines like triethylamine (B128534) (TEA) or pyridine, and inorganic bases such as potassium carbonate. nih.govcsic.esjapsonline.com

The solvent must be chosen to ensure the solubility of the reactants and reagents. Aprotic solvents are typically preferred for these reactions. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are frequently used. nih.govcsic.es In some optimized procedures, acetonitrile (B52724) has been found to give superior yields. nih.gov The use of acetic acid as a solvent also serves to control the reactivity of piperazine by forming the mono-protonated salt in situ. muni.cz

The following table outlines common bases and solvents used in these reactions:

| Role | Examples | Purpose | Citation |

| Bases | Triethylamine, Pyridine, Potassium Carbonate | Neutralize acid byproducts (e.g., HCl) to maintain the nucleophilicity of piperazine. | nih.govcsic.esjapsonline.com |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Acetic Acid | Dissolve reactants and influence reaction rates and selectivity. | nih.govmuni.cznih.govcsic.es |

Alternative Synthetic Routes to the Piperazine Core

Instead of starting with a pre-formed piperazine ring, alternative strategies involve constructing the piperazine heterocycle from acyclic precursors. This approach allows for the introduction of various substituents onto the carbon framework of the ring.

Reductive amination is a powerful tool for forming the C-N bonds necessary to construct the piperazine ring. thieme-connect.com This method can be applied in several ways. For instance, a key step in one route to a related compound involved the reductive amination of 4-isopropylbenzaldehyde (B89865) with N-Boc-piperazine using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. mdpi.com

More fundamentally, the entire piperazine ring can be assembled using this chemistry. One such approach involves the reductive amination of a β-keto ester with ammonium (B1175870) acetate (B1210297) to form a 1,4-diamine precursor, which can then undergo cyclization to form the piperazine ring. nih.gov Modern, environmentally friendly approaches may utilize continuous-flow hydrogenation, which uses H₂ as the reducing agent, avoiding the large amounts of waste generated by stoichiometric borohydride (B1222165) reagents. thieme-connect.com

Beyond reductive amination, various other ring-closure strategies can be employed to synthesize the piperazine core. The synthesis of carbon-substituted piperazines is often accomplished via the cyclization of corresponding linear diamine precursors. mdpi.com

One notable method is the aza-Michael reaction. mdpi.com In this approach, a double Michael addition of a primary amine to a suitable acceptor can generate a precursor that, after functional group manipulation, undergoes reductive cyclization to yield the piperazine ring. mdpi.com Other advanced strategies include the [3+3] dimerization of aziridines or the ring expansion of smaller heterocycles, though these are often limited by the specific starting materials required. mdpi.combeilstein-journals.org These de novo methods offer flexibility in creating diverse substitution patterns on the piperazine scaffold before the final N-acylation step. beilstein-journals.org

Multi-Component Reactions for Piperazine Construction

Multi-component reactions (MCRs) offer an efficient route to complex molecules by combining three or more reactants in a single step, thereby enhancing atom economy and reducing synthesis time. nih.gov For the construction of piperazine-containing scaffolds, the split-Ugi MCR is particularly relevant. nih.gov This modified four-component reaction is designed for bis-secondary diamines like piperazine. nih.gov

In a typical split-Ugi reaction, piperazine can react with an aldehyde or ketone, an isocyanide, and a carboxylic acid. This process allows for the direct incorporation of the piperazine core into a larger, more complex structure in one pot. nih.gov This methodology is highly valuable in creating diverse chemical libraries for drug discovery. nih.govnih.gov For instance, a library of 1,4-disubstituted piperazine-based compounds was successfully synthesized using the split-Ugi reaction, demonstrating its potential for generating chemical diversity around the piperazine core. nih.gov While not a direct synthesis of this compound itself, this MCR strategy represents a powerful method for constructing similarly complex piperazine derivatives.

Table 1: Key Features of Multi-Component Reactions in Piperazine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Efficiency | Combines multiple reactants in a single step, saving time and resources. | nih.gov |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. | nih.gov |

| Diversity | Allows for the rapid generation of a library of structurally diverse molecules. | nih.gov |

| Applicable MCR | The split-Ugi reaction is well-suited for diamines like piperazine. | nih.gov |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. lkouniv.ac.insathyabama.ac.in This process involves breaking key bonds and identifying the corresponding synthons and their real-world chemical equivalents.

Key Disconnections and Synthons

The most logical retrosynthetic disconnection for this compound is at the amide (C-N) bond. lkouniv.ac.in This is a standard and highly effective strategy for amides. This disconnection yields two primary synthons:

Synthon 1: A 4-isopropylbenzoyl cation.

Synthon 2: A piperazine nucleophile (specifically, the piperazin-1-yl anion or a neutral piperazine molecule).

Table 2: Retrosynthetic Disconnection and Corresponding Synthons

| Target Molecule | Disconnection | Synthon 1 (Electrophile) | Synthon 2 (Nucleophile) |

|---|

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, efficiency, and environmental impact. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.netrsc.org Instead of large batch reactors, reactants are pumped through a network of tubes where they mix and react. This approach offers several advantages for the synthesis of this compound:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, and their superior heat transfer capabilities minimize the risk of thermal runaways, especially for exothermic reactions like amide bond formation. rsc.orgtue.nl

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivity, reducing the formation of byproducts. tue.nl

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration, avoiding the complex challenges associated with scaling up batch processes. researchgate.net

Integration: Multiple reaction steps can be integrated into a single continuous flow system, eliminating the need for isolation and purification of intermediates. rsc.org

The synthesis of various piperazine-containing drugs has been successfully adapted to continuous flow systems, demonstrating the feasibility of this technology for the industrial production of this compound. mdpi.comtue.nl

Green Chemistry Principles in Synthesis

Applying green chemistry principles is crucial for developing sustainable and environmentally friendly manufacturing processes. researchgate.netdokumen.pub

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound | Reference |

|---|---|---|

| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Amide formation via direct coupling has better atom economy than methods producing significant byproducts. | dokumen.pub |

| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones. For example, using catalytic coupling agents for amide formation or using heterogeneous catalysts that can be easily recovered and reused. | mdpi.comdokumen.pub |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran, or exploring solvent-free reaction conditions. | researchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. Continuous flow reactors can also be more energy-efficient than large batch reactors. | dokumen.pub |

| Waste Prevention | Selecting synthetic routes that minimize the generation of waste. High-yield, high-selectivity reactions are preferred. | researchgate.net |

A simplified, one-pot synthesis for monosubstituted piperazines has been developed that respects green chemistry principles by using a recyclable heterogeneous catalyst and avoiding protecting groups, leading to high yields and easy isolation of the product. mdpi.com Such strategies are highly desirable for the large-scale, sustainable production of this compound.

Advanced Structural Elucidation and Conformational Analysis of 1 4 Isopropyl Benzoyl Piperazine

Spectroscopic Characterization Beyond Basic Identification

Comprehensive spectroscopic analysis is essential for unambiguously determining the structure of 1-(4-Isopropyl-benzoyl)-piperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's connectivity, functional groups, and molecular mass.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For N-benzoyl piperazines, NMR is particularly insightful for studying the conformational dynamics arising from restricted rotation around the amide C-N bond and the inversion of the piperazine (B1678402) ring. rsc.orgrsc.org At room temperature, these dynamic processes can lead to the broadening of signals for the piperazine protons. rsc.orgresearchgate.net

While a specific, published spectrum for this compound is not available, the expected chemical shifts can be reliably predicted based on extensive data for closely related N-benzoylpiperazine analogues. rsc.orgrsc.org The ¹H NMR spectrum is expected to show distinct signals for the isopropyl, aromatic, and piperazine moieties. The ¹³C NMR spectrum provides complementary information on the carbon framework.

Expected ¹H NMR Data (CDCl₃): The protons of the piperazine ring adjacent to the amide nitrogen typically appear as two broad signals, as do the protons adjacent to the secondary amine. rsc.orgrsc.org The aromatic protons are expected to form a classic AA'BB' system, appearing as two distinct doublets. The isopropyl group will present as a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

Expected ¹³C NMR Data (CDCl₃): The carbonyl carbon of the amide is the most deshielded, appearing significantly downfield. The aromatic carbons will have distinct signals, and the piperazine ring carbons will appear in the aliphatic region, often as broadened signals at room temperature. rsc.org The carbons of the isopropyl group will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts The following table provides estimated chemical shift (δ) values based on analyses of similar N-benzoylpiperazine compounds.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.25 | ~23.8 | Doublet (d) |

| Isopropyl -CH | ~2.95 | ~34.2 | Septet (sept) |

| Piperazine -CH₂- (positions 3, 5) | ~2.8-3.0 | ~46.0 | Broad singlet (br s) |

| Piperazine -CH₂- (positions 2, 6) | ~3.4-3.8 | ~43.0, ~49.0 | Broad singlet (br s) |

| Aromatic CH (ortho to C=O) | ~7.40 | ~128.5 | Doublet (d) |

| Aromatic CH (meta to C=O) | ~7.25 | ~126.5 | Doublet (d) |

| Aromatic C (ipso, C-C=O) | - | ~133.0 | Singlet (s) |

| Aromatic C (ipso, C-CH(CH₃)₂) | - | ~152.0 | Singlet (s) |

| Amide C=O | - | ~170.0 | Singlet (s) |

| Piperazine N-H | Variable, broad | - | Broad singlet (br s) |

To confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would verify proton-proton couplings. Key correlations would be observed between the isopropyl methine proton and the methyl protons, and between adjacent protons within the piperazine ring, helping to resolve the complex, often overlapping signals. rsc.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal of the piperazine, isopropyl, and aromatic groups to its corresponding carbon signal. rsc.org

FT-IR spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The spectrum of this compound would be dominated by a strong absorption from the amide carbonyl group.

Key vibrational modes for related piperazine derivatives have been well-documented. rsc.orgnih.gov The N-H stretching vibration of the secondary amine in the piperazine ring is expected in the region of 3300-3100 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations appear just above and below 3000 cm⁻¹, respectively. The most prominent peak is the C=O stretching of the tertiary amide, typically found around 1630-1650 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | ~3250 | Medium, Broad |

| Aromatic C-H Stretch | ~3050 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong |

| Amide C=O Stretch | ~1640 | Strong |

| Aromatic C=C Stretch | 1610, 1515 | Medium |

| C-N Stretch | 1200-1280 | Medium |

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization. For this compound, the molecular formula is C₁₄H₂₀N₂O, corresponding to a molecular weight of approximately 232.32 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 232.15756 Da. nih.gov The fragmentation in electron ionization (EI) mass spectrometry would likely proceed via characteristic pathways for N-benzoyl amides and piperazine derivatives. nih.govresearchgate.netlibretexts.org

Plausible Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation pathway involves cleavage of the C-C bond between the carbonyl group and the aromatic ring. This would lead to the formation of a stable 4-isopropylbenzoyl cation.

Amide Bond Cleavage: Scission of the amide bond itself is another key fragmentation route.

Piperazine Ring Fragmentation: The piperazine ring can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) or ammonia. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Origin |

| 232 | [C₁₄H₂₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [M - CH₃]⁺ | Loss of a methyl group |

| 147 | [C₁₀H₁₁O]⁺ | 4-Isopropylbenzoyl cation |

| 85 | [C₄H₉N₂]⁺ | Piperazine-1-carbonyl fragment or protonated piperazine |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography Studies for Solid-State Structure

As of the latest search, a solved crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of closely related compounds, such as 1-(4-nitrobenzoyl)piperazine (B1268174) and 1-benzoyl-4-(4-bromo-benzoyl)-4-phenyl-piperazine, provides significant insight into the likely solid-state conformation. beilstein-journals.orgnih.gov

An X-ray crystallography study would definitively determine the three-dimensional structure of the molecule in the solid state. Key structural features that would be elucidated include:

Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation. nih.gov

Crystal System and Space Group Determination

X-ray diffraction studies are fundamental in determining the precise arrangement of atoms in a crystalline solid. For piperazine derivatives, the crystal system and space group provide essential information about the symmetry and packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not widely published, analysis of closely related N-benzoylpiperazine compounds offers valuable insights. For instance, 1-(4-nitrobenzoyl)piperazine has been shown to crystallize in the monoclinic crystal system with the space group C2/c. Similarly, other substituted piperazine derivatives have been found to crystallize in monoclinic and triclinic systems. nih.govnih.gov For example, 1,4-bis(4-cyanobenzyl)piperazine crystallizes in the triclinic space group P-1, while its tetrahydrochloride tetrahydrate analog adopts a monoclinic P2₁/n space group. nih.gov The specific crystal system and space group for this compound would be definitively determined through single-crystal X-ray diffraction analysis.

Table 1: Crystal Data for Related Piperazine Derivatives

| Compound | Crystal System | Space Group | Reference |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | |

| 1,4-bis(4-cyanobenzyl)piperazine | Triclinic | P-1 | nih.gov |

| 1,4-bis(4-amidinobenzyl)piperazine tetrahydrochloride tetrahydrate | Monoclinic | P2₁/n | nih.gov |

| Isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Triclinic | P-1 | nih.gov |

Intermolecular and Intramolecular Interactions

The stability of the crystal lattice of this compound is maintained by a network of intermolecular and intramolecular forces. Hydrogen bonds are particularly significant in the crystal packing of piperazine-containing compounds. nih.gov In many piperazine derivatives, N-H···O and C-H···O hydrogen bonds are prevalent, linking molecules into larger supramolecular structures. iucr.org For instance, in 1-(4-nitrobenzoyl)piperazine, weak C-H···O interactions help to stabilize the chair conformation of the piperazine ring.

Hirshfeld Surface Analysis and Molecular Fingerprinting

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.org This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

Conformational Analysis of the Piperazine Ring and Substituents

The flexibility of the piperazine ring allows it to adopt various conformations, which can be significantly influenced by the nature and position of its substituents.

Chair and Boat Conformations of Piperazine

The six-membered piperazine ring most commonly adopts a chair conformation, which is generally the most stable due to the minimization of torsional and steric strain. nih.gov However, other conformations, such as the boat and twist-boat, are also possible, though typically higher in energy. nih.gov The interconversion between these conformations is a dynamic process. researchgate.net In some substituted piperazines, the twist-boat conformation has been observed as the preferred arrangement, particularly when bulky substituents create significant steric strain in the chair form. nih.gov

Influence of Isopropyl and Benzoyl Groups on Conformation

The presence of the N-benzoyl group on the piperazine ring introduces a partial double bond character to the C-N amide bond, leading to restricted rotation. researchgate.netrsc.org This restricted rotation can result in the presence of different conformers at room temperature. researchgate.netrsc.org The bulky isopropyl group on the benzoyl ring can further influence the conformational preference of the entire molecule through steric hindrance. This can affect the orientation of the benzoyl group relative to the piperazine ring. Studies on related N-acyl piperazines have shown that the axial conformation is often preferred. nih.gov The interplay between the electronic effects of the benzoyl group and the steric bulk of the isopropyl group will ultimately determine the dominant conformation of this compound in solution and in the solid state.

Torsional Angles and Dihedral Angles

Torsional and dihedral angles are crucial parameters for describing the three-dimensional structure of a molecule. In the context of this compound, key torsional angles would define the puckering of the piperazine ring and the orientation of the benzoyl and isopropyl substituents. For instance, in 1,4-dibenzylpiperazines, the orientation of the benzyl (B1604629) group relative to the piperazine ring is described by specific C-C-N-C torsion angles. nih.gov The planarity of the benzoyl group and its orientation with respect to the piperazine ring would be defined by relevant dihedral angles. The specific values of these angles, determined through X-ray crystallography or computational modeling, provide a precise geometric description of the molecule's conformation.

Computational and Theoretical Chemistry Studies of 1 4 Isopropyl Benzoyl Piperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For N-acylated piperazines like 1-(4-Isopropyl-benzoyl)-piperazine, DFT calculations are instrumental in understanding its fundamental chemical characteristics. These calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G or 6-31G(d,p) to achieve a balance of accuracy and computational cost scispace.com.

Geometry Optimization and Energetic Landscapes

Geometry optimization via DFT is employed to determine the most stable three-dimensional conformation of a molecule by locating the minimum energy structure on its potential energy surface. For N-benzoylpiperazine derivatives, this process is complex due to the interplay between the piperazine (B1678402) ring's conformation and the restricted rotation around the amide bond (C-N) nih.govrsc.org.

The piperazine ring typically adopts a chair conformation rsc.org. However, the acylation introduces a partial double bond character to the amide linkage, resulting in distinct rotational isomers (rotamers) nih.govrsc.org. Computational studies on related 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation nih.gov. The energetic landscape, therefore, features multiple local minima corresponding to these different conformers, and DFT calculations can quantify the energy barriers between them rsc.org. For instance, activation energy barriers for amide bond rotation in N-benzoylated piperazines have been calculated to be between 56 and 80 kJ/mol rsc.org.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions irjweb.comnih.gov. The HOMO acts as an electron donor, while the LUMO is an electron acceptor nih.gov.

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability irjweb.comnih.gov. In molecules like this compound, analysis of related structures shows that the HOMO is often localized on the electron-rich regions, such as the piperazine nitrogen atoms and the benzoyl group, while the LUMO is concentrated on the π-system of the aromatic ring researchgate.net. This distribution indicates that a charge transfer interaction occurs within the molecule upon electronic excitation nih.govrasayanjournal.co.in.

| Compound/Parameter | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | - | - | 4.22 | researchgate.net |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Reactivity Parameters (Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. Key parameters include chemical hardness (η), which indicates resistance to change in electron distribution, and the electrophilicity index (ω), which measures the propensity of a species to accept electrons irjweb.com.

Chemical Hardness (η) is calculated as (ELUMO - EHOMO) / 2. A larger value suggests higher stability and lower reactivity irjweb.com.

Chemical Potential (μ) , calculated as (EHOMO + ELUMO) / 2, relates to the tendency of electrons to escape.

Electrophilicity Index (ω) is given by μ² / (2η). It quantifies the energy stabilization when the molecule acquires additional electronic charge irjweb.com.

Studies on related heterocyclic compounds show that these parameters are effective in interpreting reactivity scispace.comirjweb.com. For example, a high electrophilicity index suggests the molecule will behave as a potent electrophile in reactions irjweb.com.

| Parameter | Value (eV) | Reference |

|---|---|---|

| Chemical Hardness (η) | 2.2449 | irjweb.com |

| Electronegativity (χ) | - | - |

| Electrophilicity Index (ω) | - | - |

Vibrational Spectra Prediction (FT-IR, Raman)

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to make precise assignments for the observed vibrational bands rasayanjournal.co.innih.gov.

For a molecule like this compound, key vibrational modes would include:

C=O Stretching: The carbonyl group of the benzoyl moiety gives rise to a strong, characteristic band, typically in the range of 1630-1680 cm⁻¹ scialert.net.

Aromatic C-H Stretching: These vibrations appear in the region of 3000–3100 cm⁻¹ rasayanjournal.co.in.

Aliphatic C-H Stretching: The C-H bonds of the piperazine and isopropyl groups have stretching vibrations typically found between 2800 and 3000 cm⁻¹ scialert.net.

Piperazine Ring Vibrations: The piperazine ring itself has characteristic deformation and stretching modes, such as the C-N stretching and C-C-N deformation modes, which appear in the fingerprint region of the spectrum nih.govscialert.net.

Theoretical studies on analogous compounds like 1-(m-(trifluoromethyl)phenyl)piperazine and 1-(pyrid-4-yl)piperazine have shown excellent agreement between scaled theoretical frequencies and experimental spectra, confirming the utility of DFT in this area nih.govnih.gov.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | rasayanjournal.co.in |

| Aliphatic CH₂ Asymmetric & Symmetric Stretch | 2855 - 2925 | scialert.net |

| Carbonyl (C=O) Stretch | 1550 - 1850 | scialert.net |

| Aromatic C=C Stretch | 1430 - 1650 | rasayanjournal.co.in |

| C-N Stretch | ~1135 | scialert.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations model the atomic motions over time, offering a detailed view of conformational dynamics and stability, particularly in a solution environment or when interacting with a biological target nih.govtandfonline.comjst.go.jp.

Conformational Dynamics and Stability in Solution

For this compound, MD simulations can illuminate its dynamic behavior in solution. These simulations track the molecule's trajectory, revealing how it explores different conformations and how stable these conformations are over time nih.gov. Key insights from MD studies on related piperazine derivatives include:

Conformational Interconversion: MD simulations can model the transition between the chair and boat conformations of the piperazine ring, as well as the rotation around the amide bond nih.govrsc.org.

Solvent Effects: The presence of a solvent is crucial. MD simulations explicitly model solvent molecules, allowing for the study of how interactions like hydrogen bonding with water affect the conformational preferences and stability of the solute nih.gov.

Stability Analysis: The stability of a particular conformation or a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD suggests that the system has reached equilibrium in a particular conformational state nih.gov. For example, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives showed that complexes tended to stabilize after approximately 200 ns nih.gov.

These computational approaches provide a comprehensive, atom-level understanding of this compound, complementing and guiding experimental investigations into its chemical and physical properties.

Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Studies on the piperazine ring, a core component of the title compound, demonstrate that reaction rates and molecular stability are governed by a combination of solvent properties. The key factors include the solvent's electrophilicity (E), its hydrogen bond donor ability (α), and its dipolarity/polarizability (π*) ias.ac.in.

A linear solvation energy relationship (LSER) model suggests that for reactions involving the piperazine moiety, the transition state is often more solvated and stabilized than the initial reactants, particularly due to the solvent's hydrogen bond donating ability and polarizability ias.ac.in. Conversely, the reactant molecule itself is typically more stabilized by the electrophilicity of the solvent ias.ac.in. This differential solvation, where reactants and transition states are stabilized by different solvent interactions, is critical in determining the compound's reactivity and kinetic profile in various media ias.ac.in. For this compound, the nitrogen atoms of the piperazine ring and the carbonyl oxygen are expected to be key sites for these solvent interactions.

Molecular Docking and Ligand-Target Interactions (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to piperazine-containing compounds to understand their potential as ligands for various biological targets.

Theoretical Binding to Isolated Protein/Enzyme Active Sites

While specific docking studies on this compound against the listed targets are not detailed in the available literature, extensive research on structurally similar piperazine derivatives provides a strong predictive framework. For instance, computational studies have investigated piperazine derivatives as potential inhibitors of the SARS-CoV-2 main protease, where they are shown to bind at both catalytic and peripheral anionic sites researchgate.netresearchgate.net. Other research has explored benzoyl piperazine analogues as inhibitors of enzymes like tyrosinase, highlighting the versatility of this chemical scaffold in interacting with diverse enzyme active sites acs.org. These studies suggest that this compound, by virtue of its core structure, has the potential to be investigated for inhibitory activity against various enzymes, including viral proteases and metabolic enzymes like α-amylase and α-glucosidase.

Analysis of Hydrogen Bonding, π-Cationic, and Van der Waals Interactions

Docking studies on related piperazine-based ligands consistently highlight the importance of specific non-covalent interactions in stabilizing the ligand-target complex. researchgate.netnih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine ring, particularly the secondary amine, and the carbonyl oxygen of the benzoyl group are key sites for forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.netresearchgate.net

π-Interactions: The isopropylphenyl group is crucial for establishing hydrophobic and π-based interactions, such as π-cationic and π-π stacking, with aromatic amino acid residues of the target protein. researchgate.netresearchgate.net These interactions are vital for the effective inhibitory potential of the compound. researchgate.netresearchgate.net

The basic nitrogen atom within the piperazine ring is often protonated under physiological conditions, allowing it to act as a key pharmacophoric element that drives binding affinity through strong electrostatic and hydrogen bonding interactions nih.gov.

Binding Affinities and Scoring Functions

Molecular docking simulations employ scoring functions to estimate the binding affinity between a ligand and its target, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Research on analogous piperazine compounds demonstrates their potential for high-affinity binding. For example, certain piperazine derivatives show potent affinity for sigma receptors, with Ki values in the low nanomolar range nih.gov. In a docking study against the SARS-CoV-2 main protease, a related piperazine derivative exhibited a strong binding score of -6.966 kcal/mol, suggesting effective inhibition researchgate.net. These values indicate that the this compound scaffold is capable of achieving high-affinity interactions with biological targets.

Table 1: Example Binding Affinities from Studies of Related Piperazine Compounds This table presents data from related compounds to illustrate the potential binding affinities achievable by the piperazine scaffold.

| Compound Type | Target | Reported Affinity Metric | Value | Source |

|---|---|---|---|---|

| Piperazine Derivative (Compound 1) | Sigma-1 Receptor (S1R) | Ki | 3.2 nM | nih.gov |

| Piperazine Derivative (Compound 3) | Sigma-1 Receptor (S1R) | Ki | 8.9 nM | nih.gov |

| Isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate (IDPC) | SARS-CoV-2 Main Protease | Binding Score | -6.966 kcal/mol | researchgate.net |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. Such models have been developed for various series of piperazine derivatives to guide the design of new, more potent compounds researchgate.netacs.org.

Descriptors for Molecular Properties

To build robust QSAR/QSPR models, a wide range of molecular descriptors are calculated that encode the structural, physicochemical, and electronic features of a molecule. For a compound like this compound, these descriptors would fall into several categories.

Topological and Structural Descriptors: These describe the atomic connectivity and shape of the molecule. Examples include the number of hydrogen bond donors and acceptors, the presence of rings, and molecular refractivity (a steric descriptor) researchgate.net.

Physicochemical Descriptors: These relate to the compound's bulk properties, such as hydrophobicity (LogP) and polarity (Topological Polar Surface Area) researchgate.net.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic nature of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken charges on individual atoms, and the molecule's electrostatic potential researchgate.net. The protonation energy of the piperazine nitrogen has also been used as a critical determinant of activity in related models acs.org.

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 232.32 g/mol | nih.gov |

| Molecular Formula | C14H20N2O | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 32.3 Ų | nih.gov |

| Heavy Atom Count | 17 | nih.gov |

| IUPAC Name | piperazin-1-yl-(4-propan-2-ylphenyl)methanone | nih.gov |

| InChIKey | HYPVDIPJTCMUGG-UHFFFAOYSA-N | nih.gov |

Chemical Reactivity and Derivatization Studies of 1 4 Isopropyl Benzoyl Piperazine

Chemical Transformations and Functional Group Interconversions

The inherent functionalities of 1-(4-isopropyl-benzoyl)-piperazine—namely the amide linkage, the piperazine (B1678402) nitrogens, and the isopropyl-substituted benzene (B151609) ring—are susceptible to a variety of chemical transformations.

The piperazine moiety contains two nitrogen atoms that can be targeted for oxidation. The tertiary amide nitrogen is generally less reactive towards oxidation than the secondary amine nitrogen (N'). While specific studies detailing the oxidation of this compound are not prominent in the reviewed literature, the formation of N-oxides is a common reaction for piperazine derivatives. Typically, oxidation of the more nucleophilic tertiary amine at the N-4 position in related substituted piperazines can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Such transformations can be useful in modifying the pharmacological profile of the molecule. In related structures like 1-isopropyl-4-(4-hydroxyphenyl)piperazine, the phenolic group is susceptible to oxidation to form quinones .

The amide carbonyl group in this compound is a key site for reduction. This transformation converts the benzoyl group into a benzyl (B1604629) group, yielding 1-(4-isopropylbenzyl)piperazine. This reduction effectively removes the electron-withdrawing effect of the carbonyl, increasing the basicity of the adjacent piperazine nitrogen.

Common methods for this reduction include the use of powerful reducing agents:

Lithium Aluminum Hydride (LiAlH₄): This reagent is widely used for the complete reduction of amides to their corresponding amines. The reaction is typically carried out in an ether solvent such as tetrahydrofuran (B95107) (THF) google.com.

Borane Reagents: Borane (BH₃) and its complexes, or combinations like sodium borohydride (B1222165) with iodine (NaBH₄/I₂), are also effective for the reduction of cyclic amides google.comresearchgate.net.

The resulting compound, 1-(4-isopropylbenzyl)piperazine, has been synthesized and used as a precursor for further derivatization in the development of pharmacologically active agents mdpi.com. Its synthesis can also be achieved directly via reductive amination of 4-isopropylbenzaldehyde (B89865) with piperazine, using a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) mdpi.com.

The benzoyl ring of this compound is subject to electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the two existing substituents: the isopropyl group and the benzoyl-piperazine group.

The isopropyl group is an activating, ortho-, para- directing group.

The benzoyl group is a deactivating, meta- directing group.

Given that the para position relative to the isopropyl group is already substituted, incoming electrophiles are directed to the positions ortho to the isopropyl group. These positions are also conveniently meta to the deactivating benzoyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the C2 and C6 positions of the isopropyl-benzoyl ring.

Synthesis and Characterization of Analogues and Derivatives

The synthesis of derivatives from this compound is a key strategy for developing new chemical entities. Modifications are primarily targeted at the N'-nitrogen of the piperazine ring and the aromatic benzoyl ring.

The secondary amine at the N' position of the piperazine ring is a nucleophilic center, making it the most common site for derivatization. A wide variety of substituents can be introduced through several reaction types. ambeed.comtandfonline.com This versatility allows for the fine-tuning of the molecule's properties.

Key N'-substitution reactions include:

N-Alkylation: Reaction with alkyl or benzyl halides in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form a diamide (B1670390) structure.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyls, nitriles, or esters. For example, piperazine can undergo a mono-aza-Michael addition with methyl acrylate (B77674) muni.cz.

Dithiocarbamate (B8719985) Formation: Reaction with carbon disulfide followed by an alkylating agent to produce dithiocarbamate derivatives nih.gov.

The table below summarizes representative N'-substituted derivatives synthesized from related piperazine precursors, illustrating the chemical possibilities.

| Reactant/Method | Resulting Derivative Class | Example Starting Material | Notes |

| Alkyl Halide | N'-Alkylpiperazine | 1-(2-furoyl)piperazine | Reaction with various electrophiles leads to N-substituted products researchgate.net. |

| α,β-Unsaturated Ester | N'-Propanoate Ester | Piperazine | Michael addition with methyl acrylate yields the corresponding ester muni.cz. |

| Carbon Disulfide, Alkyl Halide | N'-Carbamodithioate | 1-Isopropylpiperazine | Forms dithiocarbamate-containing piperazines nih.gov. |

| Phenyl Isocyanate | N'-Phenyl Carboxamide | 1-(4-Isopropyl-benzyl)piperazine | Forms a urea (B33335) derivative, as seen in FAAH modulators google.com. |

Analogues of this compound with substituents on the benzoyl ring are typically prepared by starting with a pre-substituted benzoic acid or its corresponding acyl chloride. This synthetic route involves the coupling of the substituted benzoyl chloride with piperazine. This approach is often more efficient than attempting direct substitution on the pre-formed parent compound.

Studies have reported the synthesis and characterization of several such analogues, where substitutions on the benzoyl ring modulate the compound's electronic and steric properties. nih.gov

The following table presents examples of synthesized analogues with various substitutions on the phenyl ring of the benzoyl moiety.

| Compound Name | Aromatic Substituents | Reference |

| 1-(4-Bromo-benzoyl)-4-phenyl-piperazine | 4-Bromo | nih.gov |

| 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine | 5-Chloro, 2-Isobutoxy | nih.gov |

| 1-Benzoyl-4-(4-nitro-phenyl)piperazine | 4-Nitro (on the N-phenyl ring) | nih.gov |

These examples demonstrate that halogen and alkoxy groups are common modifications to the benzoyl portion of the molecule, highlighting the synthetic accessibility of a wide range of analogues. nih.govnih.gov

Isopropyl Group Modifications

The isopropyl group on the benzoyl moiety of this compound is a key feature that influences the molecule's properties. Modifications to this group are typically aimed at exploring structure-activity relationships or altering the compound's pharmacokinetic profile. While specific derivatization studies on the isopropyl group of this exact molecule are not extensively detailed in the public literature, modifications can be inferred from standard organic chemistry principles and studies on related structures.

One common modification involves the oxidation of the isopropyl group. The benzylic position of the isopropyl group is susceptible to oxidation, which can convert the isopropyl moiety into a hydroxyl group, forming a tertiary alcohol, or further to a ketone. Such reactions can be accomplished using various oxidizing agents. For instance, studies on related molecules have shown that benzylic positions are probable sites for oxidation. nih.gov

Another potential modification is the replacement of the isopropyl group with other alkyl or functional groups to probe the impact of size, lipophilicity, and electronic effects on the molecule's activity. For example, in analogous series of compounds, replacing a substituent like an isopropyl group with smaller (e.g., methyl) or larger groups, or with functional groups that can act as hydrogen bond donors or acceptors, is a common strategy to optimize biological activity. acs.org The synthesis of analogs with different para-substituents on the benzoyl ring, such as a tert-butyl group or a cyclopropyl (B3062369) group, would allow for a systematic investigation of steric and electronic effects.

Structure-Reactivity Relationships

The relationship between the structure of this compound and its chemical behavior is fundamental to understanding its stability and reaction profile.

Impact of Structural Changes on Chemical Stability

The chemical stability of this compound is largely determined by the amide linkage and the substituents on the aromatic and piperazine rings. The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions. researchgate.net The rate of this hydrolysis can be influenced by the electronic nature of the substituents on the benzoyl ring. The isopropyl group, being an electron-donating group, can slightly influence the electron density at the carbonyl carbon of the amide, potentially affecting its susceptibility to nucleophilic attack.

Influence of Substituents on Reaction Selectivity

Substituents on both the benzoyl and piperazine moieties govern the selectivity of reactions involving this compound. The piperazine ring contains two nitrogen atoms, but the N-1 nitrogen is part of an amide and is therefore significantly less nucleophilic than the N-4 nitrogen. Consequently, reactions such as N-alkylation or N-acylation will selectively occur at the N-4 position. The synthesis of related 1,4-disubstituted piperazines often relies on this differential reactivity. mdpi.commdpi.com

On the benzoyl ring, the isopropyl group directs electrophilic aromatic substitution to the ortho positions relative to itself, although the reactivity is also influenced by the deactivating effect of the benzoyl group. The nature of substituents on the aromatic ring can dramatically alter reaction outcomes. For example, the kinetics of the benzylation of piperazine are non-linearly affected by substituents on the benzyl group, indicating a complex interplay of electronic effects on different reaction steps. asianpubs.org In studies of similar structures, the introduction of different substituents on the phenyl ring was a key strategy to modulate biological activity, highlighting the importance of these groups in molecular interactions. acs.org

In Vitro Metabolic Stability and Pathways (Non-Human/Microsomal)

The metabolic fate of a compound is a critical determinant of its in vivo behavior. In vitro studies using liver microsomes from various species (e.g., mouse, rat) are standard for predicting in vivo clearance and identifying major metabolic pathways. evotec.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com

For piperazine-containing compounds, metabolic instability can be a significant issue. A study on a series of piperazin-1-ylpyridazines showed that the parent compound was rapidly metabolized in mouse and human liver microsomes, with half-lives of only a few minutes. nih.gov Structural modifications were necessary to improve this metabolic stability. nih.gov The intrinsic clearance (CLint) is a key parameter derived from these assays, which quantifies the rate of metabolism. srce.hr

Table 1: Representative In Vitro Microsomal Stability Data for Piperazine-Containing Compounds This table presents illustrative data from related compounds to demonstrate typical results from microsomal stability assays.

| Compound Class | Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

|---|---|---|---|---|

| Piperazin-1-ylpyridazines | Mouse | ~2 | High | nih.gov |

| Piperazin-1-ylpyridazines | Human | ~3 | High | nih.gov |

| Aminopiperidines (Piperazine bioisostere) | Rat | >60 | Low | nih.gov |

| UNC10201652 (Piperazine derivative) | Human | - | 48.1 | nih.gov |

| UNC10201652 (Piperazine derivative) | Mouse | - | 115 | nih.gov |

Oxidative N-dealkylation and Hydroxylation

Oxidative metabolism is a major route for the biotransformation of piperazine-containing compounds. Two common pathways are N-dealkylation and hydroxylation, primarily mediated by CYP enzymes.

N-dealkylation involves the removal of an alkyl group attached to a nitrogen atom. thieme-connect.dersc.org For this compound, the piperazine ring itself is unsubstituted at the N-4 position, making it a secondary amine. However, in many contexts, this N-4 position is substituted to create more complex drug candidates. For such N-substituted analogues, N-dealkylation would be a primary metabolic pathway. The reaction proceeds via the formation of an unstable α-hydroxyalkylamine intermediate, which then cleaves to yield a secondary amine and a carbonyl compound. google.com

Hydroxylation can occur at several positions on the this compound molecule.

Aromatic Hydroxylation: The benzoyl ring can be hydroxylated, typically at positions activated by the existing substituents.

Aliphatic Hydroxylation: The isopropyl group is a prime target for hydroxylation, particularly at the tertiary carbon (benzylic position), to form a hydroxylated metabolite. nih.gov The piperazine ring itself can also undergo hydroxylation at its carbon atoms. researchgate.net

Computational models and empirical data from related compounds suggest that the benzylic position of an alkyl group on an aromatic ring and the piperazine N-4 position (if substituted) are common sites of metabolism. nih.gov

Hydrolysis of the Amide Linkage

The amide bond connecting the piperazine ring and the 4-isopropylbenzoyl group is another metabolically vulnerable site. This bond can be cleaved by hydrolytic enzymes, such as amidases, which are present in liver microsomes and other tissues. researchgate.netresearchgate.net This hydrolysis reaction would break the molecule into two primary metabolites: piperazine and 4-isopropylbenzoic acid. The rate of amide hydrolysis can vary significantly depending on the steric and electronic environment around the amide bond. In some drug classes, replacing a metabolically labile amide with a more stable bioisostere, such as a 1,2,3-triazole, has been shown to improve metabolic stability. researchgate.net

Table 2: Summary of Potential Metabolic Pathways for this compound

| Metabolic Reaction | Site of Metabolism | Potential Metabolites |

|---|---|---|

| Aromatic Hydroxylation | Benzoyl Ring | Hydroxylated benzoyl-piperazine derivatives |

| Aliphatic Hydroxylation | Isopropyl Group or Piperazine Ring | 1-(4-(1-hydroxy-1-methylethyl)benzoyl)piperazine; Hydroxylated piperazine ring derivatives |

Prediction of Metabolic Biotransformations (e.g., MetaSite software)nih.govnih.gov

The prediction of metabolic fate is a critical step in the early phases of drug discovery and development. In silico tools, such as MetaSite, are employed to forecast the metabolic pathways of new chemical entities, identifying potential metabolic "soft spots" — the most likely sites of biotransformation. moldiscovery.comnih.gov This predictive approach allows for the early redesign of compounds to enhance their metabolic stability and optimize pharmacokinetic profiles. nih.gov

MetaSite is a computational tool that predicts the sites of metabolism (SoMs) primarily mediated by cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of phase I metabolic reactions. nih.gov The software's algorithm does not rely on a training set of compounds, which enhances its predictive power for novel molecules. nih.gov It evaluates both the thermodynamic factors of enzyme-substrate recognition and the kinetic factors of the chemical transformations. nih.gov Validation studies have shown that for a high percentage of compounds, the primary site of metabolism is correctly identified within the top three predictions made by MetaSite. nih.govnih.gov The software can also predict the metabolites formed and highlight the molecular features that guide the substrate into the enzyme's active site. nih.gov

For this compound, a predictive analysis using principles similar to those employed by MetaSite can identify several potential sites of metabolic attack. The major biotransformations for piperazine derivatives typically involve Phase I reactions such as hydroxylation, N-oxidation, N-dealkylation, and oxidative deamination. Phase II reactions, like glucuronidation, may follow to facilitate excretion.

The structure of this compound presents several key regions susceptible to metabolic modification:

The Isopropyl Group: The tertiary carbon of the isopropyl moiety is a common site for aliphatic hydroxylation.

The Aromatic Ring: The benzene ring can undergo aromatic hydroxylation, typically at positions ortho or meta to the existing substituents.

The Piperazine Ring: The two nitrogen atoms of the piperazine ring are susceptible to a variety of metabolic reactions. The secondary amine is a prime site for N-oxidation or conjugation reactions. The entire ring can also be a target for oxidative deamination or ring-opening reactions.

The Amide Linkage: The carbonyl group and the adjacent C-N bond may be subject to hydrolytic cleavage, leading to N-dearylation.

Based on these principles, a predictive metabolic map for this compound can be constructed. The following table outlines the most probable biotransformations.

Table 1: Predicted Metabolic Biotransformations of this compound

| Predicted Metabolite Name | Biotransformation Reaction | Potential Site of Metabolism |

| 1-(4-(1-hydroxypropan-2-yl)benzoyl)piperazine | Aliphatic Hydroxylation | Isopropyl group (methyl C) |

| 1-(4-(2-hydroxypropan-2-yl)benzoyl)piperazine | Aliphatic Hydroxylation | Isopropyl group (tertiary C) |

| 1-(4-Isopropyl-2-hydroxy-benzoyl)-piperazine | Aromatic Hydroxylation | Phenyl ring |

| 1-(4-Isopropyl-3-hydroxy-benzoyl)-piperazine | Aromatic Hydroxylation | Phenyl ring |

| 1-(4-Isopropyl-benzoyl)-piperazin-2-one | Oxidation | Piperazine ring (alpha-carbon) |

| This compound N-oxide | N-Oxidation | Piperazine ring (N4) |

| 4-Isopropylbenzoic acid | Amide Hydrolysis | Amide bond |

| Piperazine | Amide Hydrolysis | Amide bond |

Exploratory Research Applications Non Clinical

Chemical Probes and Ligands in In Vitro Systems

The inherent structural features of 1-(4-Isopropyl-benzoyl)-piperazine make it and its derivatives valuable tools in various in vitro biological and chemical systems. The piperazine (B1678402) ring, with its two nitrogen atoms, can participate in a range of intermolecular interactions, making it a versatile component of chemical probes and ligands.

Derivatives of this compound have shown promise in a variety of biochemical assays, particularly in the context of enzyme inhibition and receptor binding. The piperazine scaffold is a common motif in compounds designed to interact with biological targets.

For instance, studies on benzoyl and cinnamoyl piperazine amides have demonstrated their potential as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. The general structure of these inhibitors, featuring a piperazine core, suggests that this compound could serve as a foundational structure for developing new tyrosinase inhibitors.

Furthermore, N-phenylpiperazine derivatives have been investigated for their binding to α1A-adrenoceptors. rsc.org These studies indicate that the piperazine moiety plays a crucial role in the binding mechanism, primarily through electrostatic interactions. rsc.org The binding affinity of these derivatives is influenced by the nature of the substituents on the phenyl and piperazine rings. rsc.org This suggests that this compound could be a candidate for similar receptor binding studies.

In the realm of enzyme modulation, derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamide have been explored as modulators of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. google.com The core piperazine structure is central to the activity of these compounds.

The following table summarizes the inhibitory activities of some representative piperazine derivatives in biochemical assays:

| Compound Class | Target Enzyme/Receptor | Potential Application | Reference |

| Benzoyl and Cinnamoyl Piperazine Amides | Tyrosinase | Hyperpigmentation disorders | nih.gov |

| N-Phenylpiperazine Derivatives | α1A-Adrenoceptor | Cardiovascular diseases | rsc.org |

| 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives | Fatty Acid Amide Hydrolase (FAAH) | Anxiety, pain, inflammation | google.com |

The ability of piperazine derivatives to bind to biological targets with a degree of specificity makes them suitable for applications in affinity chromatography and as chemical biology tools. Ligands containing the piperazine moiety can be immobilized on a solid support to create an affinity matrix for the purification of specific proteins or other biomolecules.

While direct application of this compound in affinity chromatography is not extensively documented, the principles of ligand design for such applications are well-established. For example, N,N'-disubstituted piperazines have been synthesized as high-affinity ligands for sigma receptors and are used for the purification and characterization of receptor subtypes. nih.gov The design of these compounds often includes a functional group that allows for covalent attachment to a chromatography matrix.

The synthesis of such affinity ligands often involves the strategic placement of reactive handles on the piperazine scaffold. A compound like this compound could be functionalized to incorporate such a handle, enabling its use as a ligand in affinity chromatography. The following table illustrates the potential components of an affinity chromatography system utilizing a piperazine-based ligand.

| Component | Description | Role in Affinity Chromatography |

| Solid Support | Inert matrix (e.g., agarose, sepharose) | Provides the solid phase for ligand immobilization. |

| Spacer Arm | A flexible chemical linker | Reduces steric hindrance between the ligand and the target molecule. |

| Piperazine-based Ligand | e.g., A derivative of this compound | Provides the specific binding site for the target molecule. |

| Target Molecule | The biomolecule to be purified | Binds to the immobilized ligand, allowing for its separation from other components. |

Scaffold for Novel Compound Synthesis

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net this compound serves as a valuable building block for the synthesis of more complex molecules with diverse applications.

The piperazine moiety is a versatile building block in the synthesis of a wide array of heterocyclic compounds. researchgate.netmdpi.com Its two nitrogen atoms provide reactive sites for further chemical modifications, allowing for the construction of complex molecular architectures. The synthesis of monosubstituted piperazines is a key step in the development of many pharmaceuticals. mdpi.com

This compound, with its pre-functionalized structure, can be used to introduce the 4-isopropylbenzoylpiperazine moiety into larger molecules. This can be particularly useful in drug discovery programs where this specific substituent pattern is desired for optimal biological activity. The synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives showcases the utility of piperazine as a scaffold for creating compounds with potential therapeutic applications. nih.gov

Beyond biological applications, piperazine derivatives are also being explored as precursors for the synthesis of advanced organic materials. The ability of the piperazine ring to be incorporated into polymeric structures has led to the development of materials with interesting electronic and physical properties.

For example, piperazine has been used in the electrochemical copolymerization with aniline (B41778) to create conductive polymers. mdpi.commdpi.com These aniline-piperazine copolymer films exhibit reversible redox transitions and have potential applications in amperometric sensors. nih.gov The incorporation of the piperazine unit can modify the electronic properties and stability of the resulting polymer.

The following table highlights some examples of advanced organic materials derived from piperazine-containing precursors.

| Material Type | Precursors | Potential Application | Reference |

| Conductive Copolymer | Aniline and Piperazine | Amperometric sensors, bioelectrochemical sensors | mdpi.comnih.gov |

| Piperazine-functionalized Mesoporous Organic Polymer | Piperazine derivatives | Catalysis in organic synthesis | mdpi.com |

Catalytic Applications of Piperazine Derivatives

The basic nature of the nitrogen atoms in the piperazine ring allows it and its derivatives to function as catalysts in various organic reactions. This catalytic activity is often enhanced by the specific substituents on the piperazine ring.

Research has shown that a charge transfer complex formed between 1-benzoylpiperazine (B87115) and p-chloranil is significantly active in homogeneous catalysis. researchgate.net This suggests that this compound could also form catalytically active complexes. The study of such complexes provides insights into their potential as homogeneous catalysts. researchgate.net

Furthermore, piperazine-functionalized mesoporous organic polymers have been shown to exhibit high catalytic activity and selectivity in certain organic synthesis reactions conducted in aqueous media. mdpi.com The piperazine units within the polymer matrix are believed to be the active catalytic sites.

The catalytic applications of piperazine derivatives are diverse, as indicated in the table below.

| Catalytic System | Reaction Type | Role of Piperazine Derivative |

| Benzoylpiperazine-p-chloranil complex | Homogeneous catalysis | Active component of the charge transfer complex |

| Piperazine-functionalized polymer | Organic synthesis in aqueous media | Provides the catalytic sites within the polymer |

Ligand in Organocatalysis or Metal-Catalyzed Reactions

There are no research findings that describe the use of this compound as a ligand in either organocatalysis or metal-catalyzed reactions. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions, and while some amine-based structures are effective organocatalysts, the catalytic activity of this specific compound has not been reported. nih.govacs.orgtaltech.ee

Similarly, in the field of metal-catalyzed reactions, where ligands play a crucial role in determining the reactivity and selectivity of the metallic center, there are no documented instances of this compound being employed. muni.czthieme-connect.commdpi.com Research in this area has focused on other substituted piperazine derivatives. researchgate.net

Role in Chiral Synthesis (if applicable to derivatives)

The potential role of derivatives of this compound in chiral synthesis remains unexplored. Chiral synthesis often involves the use of chiral ligands or catalysts to induce stereoselectivity. rsc.orggoogle.com While chiral piperazine derivatives have been synthesized and utilized for this purpose, there is no information on chiral derivatives of this compound or their application in asymmetric transformations. researchgate.netgoogle.com

Future Research Directions and Unexplored Avenues for 1 4 Isopropyl Benzoyl Piperazine

Development of Asymmetric Synthetic Routes

The majority of biologically active molecules are chiral, and their therapeutic effects are often stereospecific. While 1-(4-isopropyl-benzoyl)-piperazine itself is achiral, the introduction of stereocenters onto the piperazine (B1678402) ring could lead to derivatives with enhanced biological activity and selectivity. The development of asymmetric synthetic methods is crucial for accessing these chiral piperazine derivatives in an enantiomerically pure form. rsc.org Currently, the synthesis of substituted piperazines often lacks stereocontrol, presenting a significant area for innovation. rsc.org

Future research could focus on several catalytic asymmetric strategies that have proven successful for other N-heterocycles. nih.gov One promising approach is the catalytic enantioselective allylation of piperazin-2-one (B30754) precursors, followed by reduction to yield enantiomerically enriched tertiary piperazines. nih.gov Another avenue involves the diastereoselective α-C–H lithiation of N-Boc protected piperazines using chiral ligands like (-)-sparteine, which allows for the introduction of various substituents with good stereocontrol. mdpi.com Furthermore, palladium-catalyzed carboamination reactions of unsaturated amine precursors offer a modular and concise route to asymmetrically substituted piperazines. nih.gov These methods could be adapted to create chiral analogs of this compound, opening doors to new structure-activity relationship (SAR) studies.

Table 1: Potential Asymmetric Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Application to this compound |

|---|---|---|

| Catalytic Asymmetric Allylation | Employs palladium catalysts to create α-tertiary piperazin-2-ones, which can be reduced to chiral piperazines. nih.gov | Introduction of a chiral center at the C2 or C3 position of the piperazine ring before acylation. |

| Asymmetric C-H Lithiation | Uses chiral ligands to direct the stereoselective functionalization of a C-H bond adjacent to the nitrogen. mdpi.com | Direct, stereoselective introduction of substituents at the α-position of the N-Boc-piperazine precursor. |

| Pd-Catalyzed Carboamination | Forms the heterocyclic ring and two new bonds in a single, stereoselective step from amino acid precursors. nih.gov | Modular synthesis of cis-2,6-disubstituted piperazines that can then be acylated with the 4-isopropyl-benzoyl group. |

| Chiral Auxiliary-Based Methods | Attaches a chiral auxiliary to the piperazine precursor to direct stereoselective transformations. nih.gov | A classical but reliable method to control stereochemistry during the synthesis of the piperazine core. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis of this compound, typically involving the acylation of piperazine with 4-isopropylbenzoyl chloride, can be significantly optimized through the use of Process Analytical Technology (PAT). Advanced spectroscopic techniques allow for the in-situ, real-time monitoring of reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling. americanpharmaceuticalreview.commt.com This provides a deeper understanding of the reaction mechanism and enables better control over process parameters.

Future research should explore the implementation of techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy . americanpharmaceuticalreview.commt.com These vibrational spectroscopy methods can track the disappearance of the acyl chloride reactant and the appearance of the amide product by monitoring their characteristic vibrational bands. rsc.org For instance, FTIR can monitor the carbonyl stretch of the amide product forming in real-time. This is particularly advantageous for reactions involving sensitive reagents or unstable intermediates, which might be altered during traditional offline analysis. americanpharmaceuticalreview.com

Additionally, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful tool for online reaction monitoring. acs.org It offers quantitative data on the concentration of reactants, products, and byproducts simultaneously, providing a comprehensive picture of the reaction progress. Applying these advanced spectroscopic probes to the synthesis of this compound would facilitate process optimization, improve yield and purity, and ensure robust and scalable manufacturing. The ability to observe the formation of the amide bond in real time at a molecular level, as demonstrated with techniques like surface-enhanced Raman spectroscopy (SERS), represents the frontier in understanding and controlling such coupling reactions. acs.orgnsf.govnih.gov

Table 2: Spectroscopic Probes for Real-time Synthesis Monitoring

| Spectroscopic Technique | Information Provided | Advantages for Synthesis of this compound |

|---|---|---|

| In-situ FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics; endpoint determination. mt.com | Non-destructive, direct monitoring of carbonyl group changes, suitable for optimizing reaction conditions and ensuring complete conversion. |

| In-situ Raman Spectroscopy | Complementary vibrational information to FTIR, less sensitive to water, good for monitoring C=C bonds and symmetric vibrations. americanpharmaceuticalreview.com | Can monitor the aromatic rings of both the piperazine and benzoyl moieties, useful in various solvent systems. |

| Benchtop NMR Spectroscopy | Quantitative structural and concentration data of all soluble species; mechanistic insights. acs.org | Provides detailed, unambiguous structural information to identify byproducts and understand reaction pathways. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Single-molecule level detection of bond formation. acs.orgnsf.gov | Offers fundamental mechanistic insights into the amide bond formation step, although more complex to implement for bulk synthesis. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by enabling the rapid exploration of vast chemical spaces. frontiersin.orgresearchgate.net For this compound, these computational tools offer a powerful platform to design novel derivatives with tailored properties. Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large databases of known molecules to generate new, chemically viable structures. biorxiv.orgresearchgate.net